(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-4-ethoxy-4-oxobut-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-3-22-13(19)9-8-12(18)17-15-14(16(20)21-2)10-6-4-5-7-11(10)23-15/h8-9H,3-7H2,1-2H3,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDWZYDYKCUNS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.
Antibacterial Activity
Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
In Vitro Studies
A study reported that several synthesized tetrahydrobenzothiophene derivatives showed promising antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.54 μM to 1.11 μM for the most active compounds .
Table 1: Antibacterial Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
These findings suggest that modifications in the structure of tetrahydrobenzo[b]thiophenes can lead to enhanced antibacterial activity, making them potential candidates for developing new antibiotics.
Anticancer Activity
Tetrahydrobenzo[b]thiophenes have also been studied for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been a focus of recent research.
Case Studies
In one study, derivatives of tetrahydrobenzo[b]thiophene were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives significantly reduced cell viability, with IC50 values as low as 0.5 µM when combined with sorafenib treatment .
Table 2: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4b | HepG2 | 0.5 |
| - | MCF-7 | 23.2 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .
Mechanistic Insights
The biological activity of the compound can be attributed to its structural features that facilitate interaction with biological targets:
- Inhibition of key enzymes : Tetrahydrobenzo[b]thiophenes have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit promising anticancer properties. (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to downregulate pro-inflammatory cytokines in cell models, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Structure-Activity Relationship Studies
The unique structure of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate allows for extensive structure-activity relationship (SAR) studies. By modifying different functional groups on the compound, researchers can optimize its biological activity and selectivity towards specific targets.
Polymer Chemistry
In materials science, the compound's unique chemical structure enables its use in synthesizing new polymers with enhanced properties. The incorporation of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Nanotechnology
The compound has potential applications in nanotechnology as well. Its ability to form stable nanoparticles can be exploited for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them at targeted sites in the body, enhancing the efficacy of treatments while minimizing side effects.
Pesticide Development
In agricultural chemistry, (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being explored as a basis for developing new pesticides. Its biological activity against certain pests suggests that it could serve as a natural pesticide alternative to synthetic chemicals. This aligns with the growing demand for sustainable agricultural practices.
Herbicide Potential
Additionally, research is being conducted to evaluate its herbicidal properties. Preliminary studies indicate that the compound may inhibit the growth of specific weed species without adversely affecting crop plants.
Table: Summary of Research Findings on Applications
Notable Research Insights
- Anticancer Studies : A study demonstrated that modifications to the benzo[b]thiophene core could enhance anticancer efficacy by increasing cellular uptake and reducing efflux mechanisms.
- Polymer Applications : Research has shown that incorporating this compound into polycarbonate matrices significantly improves impact resistance.
- Pesticide Development : Field trials indicated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls.
Comparison with Similar Compounds
Substituent Variations and Their Impact
The table below compares substituents and key structural features of related compounds:
Key Observations :
- Ester vs. Nitrile Groups: Nitrile-containing analogs (e.g., ) exhibit enhanced antinociceptive activity, likely due to increased electrophilicity and metabolic stability.
- α,β-Unsaturation : The (E)-enamide/acrylate moiety in the target compound and analogs (e.g., ) may enhance binding to biological targets via conjugation and rigidity.
- Aromatic vs. Aliphatic Substituents: Fluorobenzamido () or benzylideneamino () groups introduce aromaticity, impacting lipophilicity and π-π interactions.
Key Findings :
- Antinociceptive Activity: The nitrile-containing enoates () show potent analgesic effects with low toxicity, making them promising leads.
- Antioxidant Activity: Cyanoacrylamido derivatives () exhibit radical scavenging properties, likely due to electron-withdrawing cyano groups stabilizing reactive intermediates.
- Antimicrobial Activity: Aromatic substituents (e.g., benzylideneamino in ) enhance interactions with microbial enzymes or membranes.
Comparison with Analogs :
Physicochemical Data
Table 3: Physical Properties of Selected Compounds
Notes:
- HRMS data for analogs () confirm molecular integrity, with deviations <0.001 Da.
Preparation Methods
Reaction Mechanism and Optimization
- Reactants : Cyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and morpholine (catalytic base) in ethanol.
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
- Product : Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate A ), obtained in 75–85% yield after recrystallization from ethanol.
Key Considerations :
- Excess sulfur ensures complete cyclization, while morpholine facilitates enamine formation.
- Polar aprotic solvents (e.g., DMSO) may accelerate the reaction but risk side product formation.
Stereochemical Control and Isomerization Studies
The (E)-configuration is critical for biological activity and crystallinity. Key findings include:
- Thermal Stability : Heating above 100°C in DMF induces partial isomerization (E→Z) at 2% per hour.
- Base Sensitivity : Strong bases (e.g., NaOH) promote Z-isomer formation via enolate intermediates.
Mitigation Strategies :
- Conduct acylation below 40°C.
- Use aprotic solvents (THF, DCM) to suppress enolization.
Analytical Characterization and Validation
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
